8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Description
8-Thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one (CAS: 55115-79-2) is a heterocyclic compound featuring a fused tricyclic scaffold with sulfur (thia), nitrogen (triaza), and ketone functional groups. Its complex structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The compound is commercially available through suppliers like Bi-de Pharm, with purity grades and safety guidelines emphasizing precautions against heat and ignition sources (e.g., P210: "Keep away from heat/sparks/open flames") .
Properties
IUPAC Name |
8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS/c13-8-7-6(11-4-12-8)5-2-1-3-10-9(5)14-7/h1-4H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEUJPQIDXXNFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with formamide under reflux conditions. This reaction leads to the formation of the desired pyrimidinone ring system . Another approach involves the use of 2-aminothiophene derivatives, which are cyclized with formamide or formamidine acetate to yield the target compound .
Industrial Production Methods
While specific industrial production methods for pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one are not well-documented, the general principles of heterocyclic synthesis can be applied. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, using cost-effective reagents and solvents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted pyrimidinone derivatives.
Scientific Research Applications
Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of tricyclic heterocycles, often modified at key positions to tune biological activity, stability, or synthetic feasibility. Below is a detailed comparison with analogs:
Structural Analogs with Substitution Variations
Biological Activity
The compound 8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a member of the triazine family known for its diverse biological activities. This article reviews its pharmacological properties, particularly focusing on its antifungal and antimicrobial activities, along with relevant case studies and research findings.
Structural Characteristics
The compound features a complex tricyclic structure with a thiazole moiety and multiple double bonds that contribute to its reactivity and biological activity. The presence of nitrogen atoms in the triazine ring enhances its potential for interaction with biological targets.
Molecular Formula
- Molecular Formula : C₁₃H₁₃N₅OS
- Molecular Weight : 273.34 g/mol
Antifungal Activity
Recent studies have highlighted the antifungal properties of related compounds within the triazine class. For instance, derivatives containing thiosemicarbazides have shown promising results against Candida albicans and other fungal strains.
Case Study: Antifungal Potency
A study evaluated a series of triazine derivatives for their antifungal activity against C. albicans. Compound 10l , a structural analogue, demonstrated:
- MIC (Minimum Inhibitory Concentration) : 4.0 μg/mL against C. albicans.
- Synergistic Activity : Enhanced efficacy when combined with fluconazole (FICI range from 0.127 to 0.25) .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various bacterial strains. Research indicates that structural modifications can significantly influence the activity.
Research Findings
- In vitro Studies : A comparative analysis showed that derivatives of 8-thia-triazines exhibited selective antibacterial activity with MIC values ranging from 1 to 16 μg/mL against several Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Summary of Biological Activities
| Activity Type | Target Organism | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antifungal | Candida albicans | 4.0 | Moderate activity as monotherapy |
| Antifungal | Cryptococcus spp. | ≤0.125 | High potency observed |
| Antimicrobial | Various Bacteria | 1 - 16 | Selective activity noted |
Comparison with Related Compounds
| Compound Name | Structure Type | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound 10l | Thiosemicarbazide | 4.0 | Antifungal |
| Compound A (Piperazine Derivative) | Piperazine | 8 - 32 | Antimicrobial |
| Compound B (Triazine Derivative) | Triazine | 2 - 16 | Antimicrobial |
Conclusion and Future Directions
The compound This compound exhibits significant biological activity, particularly in antifungal and antimicrobial domains. Ongoing research is essential to explore its full therapeutic potential and elucidate detailed mechanisms of action.
Future studies should focus on:
- Structural optimization to enhance efficacy.
- In vivo studies to assess pharmacokinetics and toxicity.
- Exploration of combination therapies to combat resistant strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
